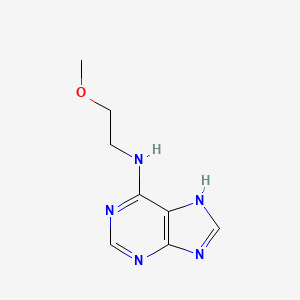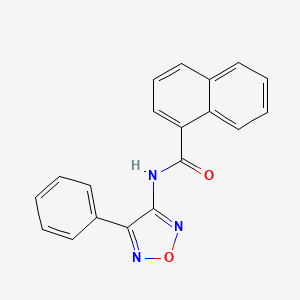
1H-Benzotriazole-1-sulfonamide, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- is an organic compound with the molecular formula C8H10N4O2S. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in corrosion inhibition and as a building block in organic synthesis. This compound is characterized by the presence of a sulfonamide group and two N,N-dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- can be synthesized through various methods. One common approach involves the reaction of benzotriazole with chlorosulfonic acid to form benzotriazole-1-sulfonyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve:
Temperature: Moderate temperatures (e.g., 0-25°C) to control the reaction rate.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a corrosion inhibitor, particularly in metal protection. Its ability to form stable complexes with metal ions makes it valuable in this field.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the formulation of lubricants, coatings, and other materials to enhance their stability and performance.
Mechanism of Action
The mechanism by which 1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The sulfonamide group can form strong bonds with metal ions, inhibiting corrosion. In biological systems, the compound may interact with enzymes or cellular components, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- can be compared with other benzotriazole derivatives:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1H-Benzotriazole-1-sulfonic acid: A derivative with a sulfonic acid group, used in similar applications.
1H-Benzotriazole-1-carboxamide: Another derivative with a carboxamide group, studied for its biological activities.
The uniqueness of 1H-Benzotriazole-1-sulfonamide, N,N-dimethyl- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzotriazole derivatives.
Properties
Molecular Formula |
C8H10N4O2S |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
N,N-dimethylbenzotriazole-1-sulfonamide |
InChI |
InChI=1S/C8H10N4O2S/c1-11(2)15(13,14)12-8-6-4-3-5-7(8)9-10-12/h3-6H,1-2H3 |
InChI Key |
YNYCMNXDQXVQJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)
![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)


![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)



![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)

